

# Spectroscopic Profile of N-Methylpropylamine: A Technical Guide

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## Compound of Interest

Compound Name: **N-Methylpropylamine**

Cat. No.: **B120458**

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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **N-Methylpropylamine** ( $C_4H_{11}N$ ), providing essential structural information for researchers, scientists, and drug development professionals.

This technical guide offers a comprehensive overview of the key spectroscopic data for **N-Methylpropylamine**, a secondary amine with applications in various chemical syntheses. The following sections present detailed quantitative data from  $^1H$  NMR,  $^{13}C$  NMR, IR, and MS analyses, alongside the experimental protocols utilized for their acquisition.

## Spectroscopic Data Summary

The empirical formula for **N-Methylpropylamine** is  $C_4H_{11}N$ , with a molecular weight of 73.14 g/mol. [1] The spectroscopic data presented below provides unambiguous evidence for its chemical structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

### $^1H$ NMR (Proton NMR) Data

The  $^1H$  NMR spectrum of **N-Methylpropylamine** was acquired on a BRUKER AC-300 spectrometer. [1] The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference. The data reveals four distinct proton environments.

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
2.41	t	2H	-CH <sub>2</sub> -N
2.29	s	3H	N-CH <sub>3</sub>
1.45	sext	2H	-CH <sub>2</sub> -CH <sub>2</sub> -N
0.89	t	3H	CH <sub>3</sub> -CH <sub>2</sub> -
1.0 (approx.)	br s	1H	N-H

Note: The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration.

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift ( $\delta$ ) (ppm)	Assignment
54.3	-CH <sub>2</sub> -N
36.5	N-CH <sub>3</sub>
23.3	-CH <sub>2</sub> -CH <sub>2</sub> -N
11.8	CH <sub>3</sub> -CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

The FT-IR spectrum of **N-Methylpropylamine** was recorded using a Bruker Tensor 27 FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.<sup>[1]</sup> The main absorption bands are indicative of the functional groups present.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-3500	Medium, Broad	N-H Stretch
2958	Strong	C-H Stretch (Aliphatic)
2931	Strong	C-H Stretch (Aliphatic)
2872	Strong	C-H Stretch (Aliphatic)
1460	Medium	C-H Bend (CH <sub>2</sub> )
1125	Medium	C-N Stretch

## Mass Spectrometry (MS)

The mass spectrum of **N-Methylpropylamine** was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The fragmentation pattern provides key information for structural confirmation.

m/z	Relative Intensity (%)	Assignment
73	30	[M] <sup>+</sup> (Molecular Ion)
58	100	[M - CH <sub>3</sub> ] <sup>+</sup>
44	85	[CH <sub>3</sub> CH <sub>2</sub> NHCH <sub>3</sub> ] <sup>+</sup>
30	40	[CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented.

### NMR Spectroscopy Protocol (Bruker AC-300)

Sample Preparation: A dilute solution of **N-Methylpropylamine** was prepared in a deuterated solvent (typically CDCl<sub>3</sub>) in a 5 mm NMR tube.

Instrument Parameters:

- Spectrometer: Bruker AC-300, operating at 300 MHz for  $^1\text{H}$  and 75 MHz for  $^{13}\text{C}$ .
- Pulse Program: Standard single-pulse sequence for  $^1\text{H}$  and a proton-decoupled pulse sequence for  $^{13}\text{C}$ .
- Acquisition: A sufficient number of scans were acquired to achieve an adequate signal-to-noise ratio.
- Referencing: Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS).

## FT-IR Spectroscopy Protocol (Bruker Tensor 27 with ATR)

Sample Preparation: A small drop of neat **N-Methylpropylamine** liquid was placed directly onto the diamond crystal of the ATR accessory.

Instrument Parameters:

- Spectrometer: Bruker Tensor 27 FT-IR Spectrometer.
- Accessory: Attenuated Total Reflectance (ATR) with a diamond crystal.
- Scan Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.
- Data Acquisition: The sample spectrum was acquired, and the background was automatically subtracted by the instrument software.

## Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation: A dilute solution of **N-Methylpropylamine** was prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

## GC Conditions:

- Gas Chromatograph: Coupled to a mass spectrometer.
- Column: A suitable capillary column for the analysis of volatile amines (e.g., a polar column).
- Injector: Split/splitless injector, with an appropriate split ratio to avoid column overloading.
- Oven Program: A temperature program was used to ensure separation of the analyte from any impurities, starting at a low temperature and ramping up to a higher temperature.
- Carrier Gas: Helium at a constant flow rate.

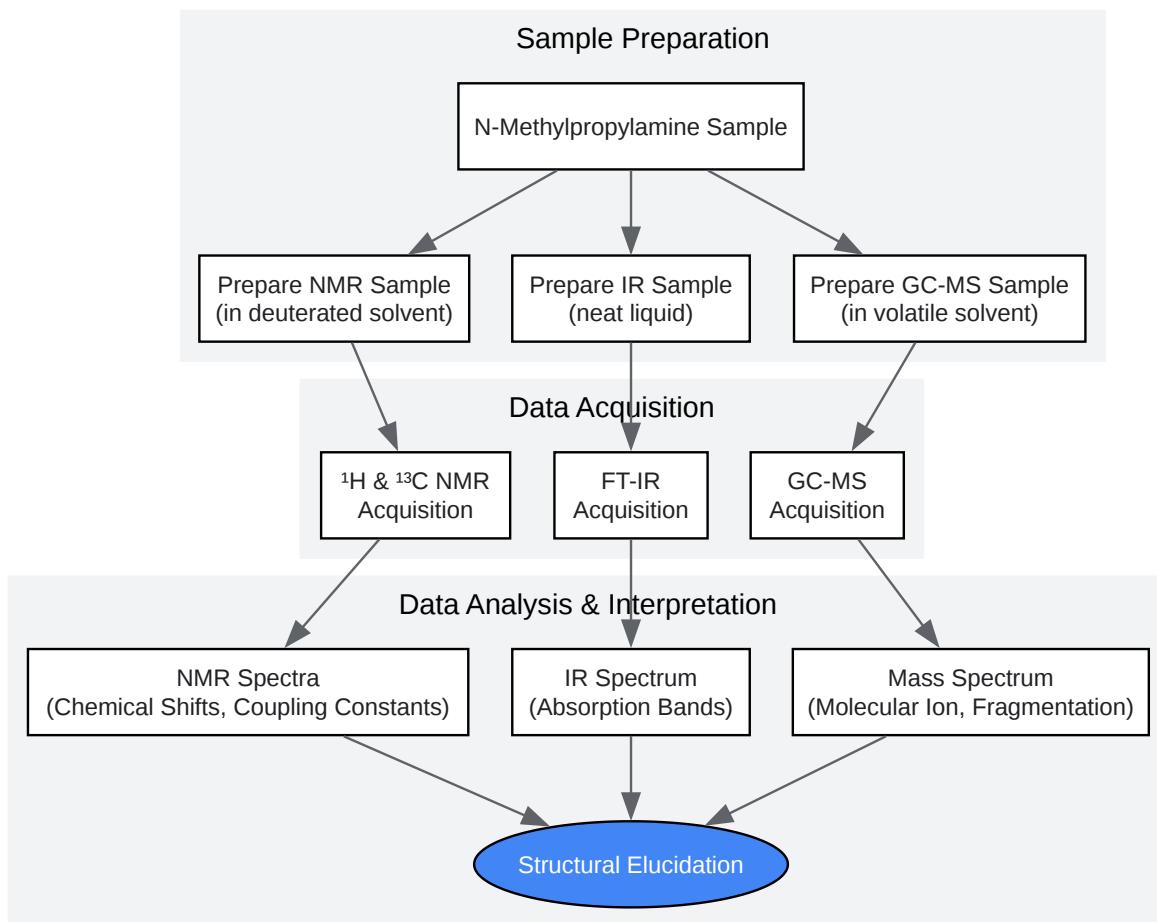
## MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole mass analyzer.
- Scan Range: A typical scan range of  $m/z$  20-200 was used to detect the molecular ion and relevant fragment ions.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a chemical compound like **N-Methylpropylamine**.

## General Workflow for Spectroscopic Analysis

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Caption: General Workflow for Spectroscopic Analysis.

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## References

- 1. N-Methylpropylamine | C4H11N | CID 12315 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]

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